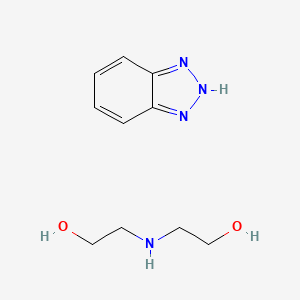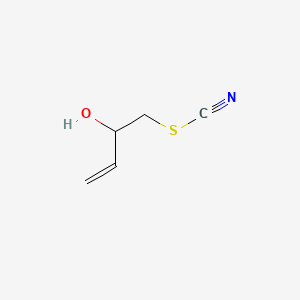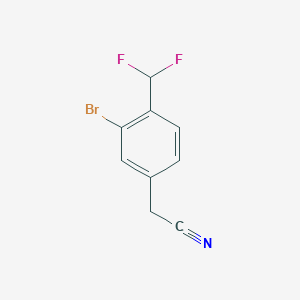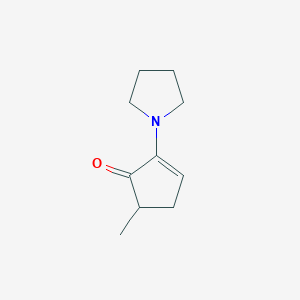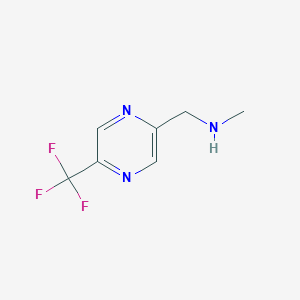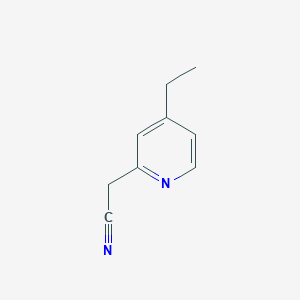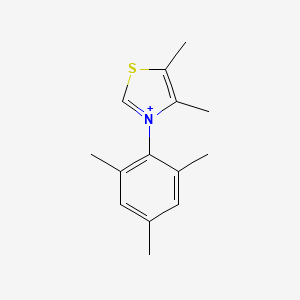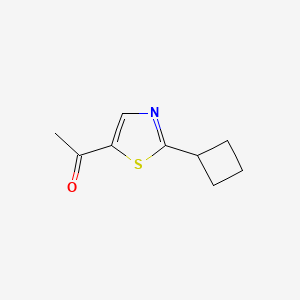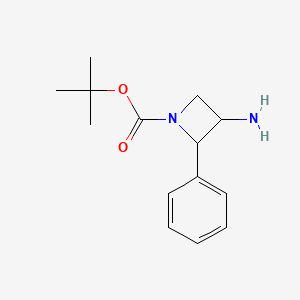![molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4](/img/structure/B13131531.png)
[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl-: is a heterocyclic compound that features a bipyridine core with a thione functional group and two phenyl groups attached at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- typically involves the condensation of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization and subsequent functionalization with phenyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bipyridine core allows for various substitution reactions, particularly at the nitrogen atoms or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In coordination chemistry, [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- serves as a ligand that can form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to chelate metals makes it a potential candidate for biological applications, such as metal ion sensing and imaging.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electron transfer, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Lacks the thione group and phenyl substitutions, making it less versatile in certain applications.
4,4’-Bipyridine: Similar bipyridine core but different substitution pattern, affecting its coordination properties.
1,10-Phenanthroline: Another heterocyclic ligand with different structural and electronic properties.
Uniqueness: The presence of the thione group and phenyl substitutions in [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- imparts unique electronic and steric properties, enhancing its ability to form stable and selective metal complexes.
Eigenschaften
CAS-Nummer |
62219-33-4 |
|---|---|
Molekularformel |
C22H16N2S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
InChI-Schlüssel |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
